molecular formula C35H60N7O17P3S B1244478 cis-tetradec-11-enoyl-CoA

cis-tetradec-11-enoyl-CoA

Cat. No. B1244478
M. Wt: 975.9 g/mol
InChI Key: WFGNMSCJASVFQK-UQEDNJKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-tetradec-11-enoyl-CoA is a Delta(11)-acyl-CoA having cis-tetradec-11-enoyl as the S-acyl group. It is a Delta(11)-fatty acyl-CoA, a monounsaturated fatty acyl-CoA and a tetradecenoyl-CoA. It derives from a coenzyme A and a cis-11-tetradecenoic acid. It is a conjugate acid of a cis-tetradec-11-enoyl-CoA(4-).

Scientific Research Applications

Metabolic Pathway and Beta-Oxidation

Cis-tetradec-11-enoyl-CoA plays a significant role in the metabolic pathway, particularly in the beta-oxidation of unsaturated fatty acids. Research by Tserng and Jin (1991) highlights that the metabolic block posed by cis-5 double bonds in fatty acids can be overcome through the NADPH-dependent reduction of 5-enoyl-CoA. This process is crucial for the beta-oxidation of oleic acid, which yields cis-5-tetradecenoyl-CoA as an intermediate (Tserng & Jin, 1991). Further, Tserng, Chen, and Jin (1995) compared metabolic fluxes of cis-5-enoyl-CoAs and saturated acyl-CoAs, demonstrating differences in enzyme activity rates, which are crucial for understanding the beta-oxidation process in detail (Tserng, Chen, & Jin, 1995).

Enzyme Mechanisms in Beta-Oxidation

Kunau and Dommes (1978) identified the key enzymes involved in the degradation of unsaturated fatty acids like cis-tetradec-11-enoyl-CoA. They found a distinct mitochondrial 4-enoyl-CoA reductase and proposed a reaction sequence combining this enzyme with classic beta-oxidation enzymes (Kunau & Dommes, 1978). Similarly, Zhang et al. (2002) provided a functional characterization of Δ3,Δ2-Enoyl-CoA Isomerases from rat liver, vital for the degradation of unsaturated fatty acids like cis-tetradec-11-enoyl-CoA (Zhang et al., 2002).

Biochemical Properties and Purification

Stoffel and Grol (1978) detailed the purification and properties of 3-cis-2-trans-Enoyl-CoA Isomerase from rat liver mitochondria, which is crucial for understanding the biochemical properties and manipulation of enzymes involved in the metabolism of cis-tetradec-11-enoyl-CoA (Stoffel & Grol, 1978).

Application in Food Irradiation Detection

Hamilton et al. (1996) synthesized cis- and trans-2-(tetradec-5′-enyl)cyclobutanones for identifying irradiated meat and fruits, demonstrating an application of compounds related to cis-tetradec-11-enoyl-CoA in food safety and irradiation detection (Hamilton et al., 1996).

properties

Product Name

cis-tetradec-11-enoyl-CoA

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1

InChI Key

WFGNMSCJASVFQK-UQEDNJKXSA-N

Isomeric SMILES

CC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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